molecular formula C23H20N4O4S2 B11634900 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634900
M. Wt: 480.6 g/mol
InChI Key: QWZWEVQWEIJSGG-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that includes a benzodioxole moiety, a pyridopyrimidine core, and a thiazolidinone ring, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the pyridopyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve ambient temperature and pressure, with specific catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its complex structure allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C23H20N4O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N4O4S2/c1-3-26-22(29)18(33-23(26)32)9-15-20(25-19-7-4-13(2)11-27(19)21(15)28)24-10-14-5-6-16-17(8-14)31-12-30-16/h4-9,11,24H,3,10,12H2,1-2H3/b18-9-

InChI Key

QWZWEVQWEIJSGG-NVMNQCDNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.